- Efficient Preparation of Various O-Methylquercetins by Selective Demethylation, Natural Product Communications, 2016, 11(7),

Cas no 90-19-7 (7-O-Methyl Quercetin)

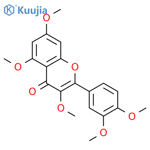

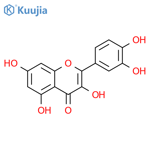

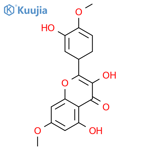

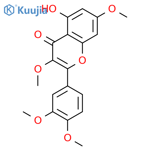

7-O-Methyl Quercetin structure

Produktname:7-O-Methyl Quercetin

7-O-Methyl Quercetin Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Rhamnetin

- 3,5,3',4'-Tetrahydroxy-7-methoxyflavone

- 7-O-Methyl Quercetin

- beta-Rhamnocitrin

- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one

- RHAMNETIN(SH)

- 7-O-Methylquercetin

- 7-Methoxyquercetin

- Quercetin 7-methyl ether

- 7-Methylquercetin

- 3,3',4',5-Tetrahydroxy-7-methoxyflavone

- C.I. 75690

- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one

- .beta.-Rhamnocitrin

- NSC19802

- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one

- CHEMBL312163

- Q288988

- HY-N7036

- E87178

- J8G

- KBio3_002345

- SCHEMBL555118

- Spectrum5_000464

- CCRIS 3792

- NSC-19802

- 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-

- 3,5,3',4'-Tetrahydroxy-7-methoxyflaone

- NCGC00178254-01

- SR-05000002269

- MFCD00016931

- KBio2_001665

- SPECTRUM310031

- RHAMNETIN [MI]

- W-100338

- SR-05000002269-2

- SpecPlus_000463

- Spectrum4_001872

- Rhamnetin - Tech grade ca 50%

- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-chromen-4-one

- NCGC00095624-02

- UNII-71803L5F4S

- SPBio_000643

- Flavone, 3,3',4',5-tetrahydroxy-7-methoxy-

- NCGC00095624-03

- NSC 19802

- Rhamnetin, analytical standard

- CHEBI:74992

- Spectrum2_000642

- BDBM23410

- AS-78315

- EINECS 201-974-1

- LMPK12112624

- FT-0672192

- Spectrum_001185

- KBioGR_002367

- DivK1c_006559

- NCI60_001648

- BRN 0047741

- DTXSID40237979

- AKOS027320587

- BRD-K37206356-001-01-3

- KBio1_001503

- LS-69024

- BSPBio_003125

- KBioSS_001665

- CS-W014522

- 5-18-05-00495 (Beilstein Handbook Reference)

- Flavone,3',4',5-tetrahydroxy-7-methoxy-

- JGUZGNYPMHHYRK-UHFFFAOYSA-N

- SDCCGMLS-0066624.P001

- FLAVONE, 7-METHOXY-3,3',4',5-TETRAHYDROXY-

- KBio2_006801

- KBio2_004233

- CCG-38555

- 3,4',5-Tetrahydroxy-7-methoxyflavone

- 90-19-7

- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-

- Spectrum3_001343

- NCGC00095624-01

- 71803L5F4S

- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one (ACI)

- Flavone, 3,3′,4′,5-tetrahydroxy-7-methoxy- (7CI, 8CI)

- Rhamnetin (6CI)

- 3,3′,4′,5-Tetrahydroxy-7-methoxyflavone

- 3,5,3′,4′-Tetrahydroxy-7-methoxyflavone

- LY 805921

- β-Rhamnocitrin

- NS00015848

- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1- benzopyran-4-one

- ?-Rhamnocitrin

- 3,3',4',5-Tetrahydroxy 7-methoxyflavone

- DA-51073

-

- MDL: MFCD00016931

- Inchi: 1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3

- InChI-Schlüssel: JGUZGNYPMHHYRK-UHFFFAOYSA-N

- Lächelt: O=C1C2C(=CC(=CC=2O)OC)OC(C2C=C(O)C(O)=CC=2)=C1O

- BRN: 0047741

Berechnete Eigenschaften

- Genaue Masse: 316.058303g/mol

- Oberflächenladung: 0

- XLogP3: 1.9

- Anzahl der Spender von Wasserstoffbindungen: 4

- Anzahl der Akzeptoren für Wasserstoffbindungen: 7

- Anzahl drehbarer Bindungen: 2

- Monoisotopenmasse: 316.058303g/mol

- Monoisotopenmasse: 316.058303g/mol

- Topologische Polaroberfläche: 116Ų

- Schwere Atomanzahl: 23

- Komplexität: 503

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Molekulargewicht: 316.26

- Tautomerzahl: 183

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Gelbes Pulver

- Dichte: 1.3347 (rough estimate)

- Schmelzpunkt: 293-296°C (dec.)

- Siedepunkt: 375.7°C (rough estimate)

- Flammpunkt: 238.9°C

- Brechungsindex: 1.4790 (estimate)

- PSA: 120.36000

- LogP: 2.29100

- Dampfdruck: 0.0±1.9 mmHg at 25°C

7-O-Methyl Quercetin Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36/37

- FLUKA MARKE F CODES:3-10

- RTECS:LK8748000

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

- Lagerzustand:2-8°C

7-O-Methyl Quercetin Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028754-5mg |

7-O-Methyl Quercetin |

90-19-7 | 97% | 5mg |

¥1620 | 2024-05-21 | |

| eNovation Chemicals LLC | Y1078372-5mg |

2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one |

90-19-7 | 95% | 5mg |

$310 | 2022-11-01 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66250-5mg |

Rhamnetin |

90-19-7 | 98% | 5mg |

¥2116.00 | 2023-09-08 | |

| TRC | M326555-5mg |

7-O-Methyl Quercetin |

90-19-7 | 5mg |

$ 170.00 | 2023-09-07 | ||

| Chemenu | CM162936-250mg |

2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one |

90-19-7 | 95% | 250mg |

$1157 | 2022-12-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1419-25 mg |

beta-Rhamnocitrin |

90-19-7 | 25mg |

¥7987.00 | 2022-04-26 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17799-1MG-F |

7-O-Methyl Quercetin |

90-19-7 | analytical standard | 1MG |

¥1075.92 | 2022-02-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-483300-2.5mg |

7-O-Methyl-d3 Quercetin, |

90-19-7 | 2.5mg |

¥2858.00 | 2023-09-05 | ||

| TargetMol Chemicals | TN1419-5 mg |

Rhamnetin |

90-19-7 | 97.6% | 5mg |

¥ 1,900 | 2023-07-10 | |

| ChromaDex Standards | ASB-00018200-010-10mg |

RHAMNETIN |

90-19-7 | % | 10mg |

$270.00 | 2023-10-25 |

7-O-Methyl Quercetin Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 12 h, 1 atm, rt

Referenz

- Metabolism-based synthesis, biologic evaluation and SARs analysis of O-methylated analogs of quercetin as thrombin inhibitors, European Journal of Medicinal Chemistry, 2012, 54, 210-222

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, rt

Referenz

- Regioselective O-derivatization of quercetin via formation of ester intermediates. An improved synthesis of rhamnetin and development of a new mitochondriotropic derivative, Molecules, 2010, 15, 4722-4736

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 12 h

Referenz

- Synthetic studies on the construction of 7-O-methylquercetin through regioselective protection and alkylation of quercetin, Chinese Chemical Letters, 2011, 22(1), 5-8

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 4 h, reflux

Referenz

- A planar conformation and the hydroxyl groups in the B and C rings play a pivotal role in the antioxidant capacity of quercetin and quercetin derivatives, Molecules, 2011, 16, 9636-9650

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Catalysts: Methionine S-adenosyltransferase Solvents: Water ; 36 h, 25 °C

Referenz

- Optimization of rhamnetin production in Escherichia coli, Journal of Microbiology and Biotechnology, 2011, 21(8), 854-857

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Ampicillin Catalysts: Flavonoid 7-O-methyltransferase Solvents: Water ; 12 h, 30 °C

Referenz

- Regiospecific Flavonoid 7-O-Methylation with Streptomyces avermitilis O-Methyltransferase Expressed in Escherichia coli, Journal of Agricultural and Food Chemistry, 2006, 54(3), 823-828

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Tetrahydrofuran ; overnight, rt

1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux

1.3 Solvents: Ethyl acetate , Water

1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux

1.3 Solvents: Ethyl acetate , Water

Referenz

- Hemisynthesis of all the O-monomethylated analogues of quercetin including the major metabolites, through selective protection of phenolic functions, Tetrahedron, 2002, 58(50), 10001-10009

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Borax (B4Na2O7.10H2O) Solvents: Acetone , Water ; 30 min, 70 °C

1.2 Reagents: Sodium bicarbonate Solvents: Acetone ; 6 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Sodium bicarbonate Solvents: Acetone ; 6 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

Referenz

- Selective monomethylation of quercetin, Synthesis, 2010, (23), 3980-3986

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 65 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C

Referenz

- Synthesized quercetin derivatives stimulate melanogenesis in B16 melanoma cells by influencing the expression of melanin biosynthesis proteins MITF and p38 MAPK, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3331-3340

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Tetrahydrofuran ; overnight, rt

1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux

1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux

Referenz

- Chemical synthesis of flavonoid conjugates, Methods in Polyphenol Analysis, 2003, 187, 187-213

Herstellungsverfahren 13

Herstellungsverfahren 14

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 25 °C

Referenz

- Biological Evaluation and SAR Analysis of O-Methylated Analogs of Quercetin as Inhibitors of Cancer Cell Proliferation, Drug Development Research, 2014, 75(7), 455-462

7-O-Methyl Quercetin Raw materials

- Quercetin

- S-Adenosyl-L-methionine

- 4H-1-Benzopyran-4-one,3,5-bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-methoxy-

- 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-methoxy-3-(phenylmethoxy)-

- Rutin

- 3,5,7,3′,4′-Pentamethoxyflavone

- 4H-1-Benzopyran-4-one,5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-bis(phenylmethoxy)-

7-O-Methyl Quercetin Preparation Products

7-O-Methyl Quercetin Lieferanten

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Mitglied

(CAS:90-19-7)Rhamnetin

Bestellnummer:TBW00498

Bestandsstatus:in Stock

Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized

Reinheit:>98%

Preisinformationen zuletzt aktualisiert:Tuesday, 21 January 2025 17:59

Preis ($):price inquiry

7-O-Methyl Quercetin Verwandte Literatur

-

Edelmira Sánchez-Recillas,Rocio Campos-Vega,Iza Fernanda Pérez-Ramírez,Ivan Luzardo-Ocampo,Mardey Liceth Cuéllar-Nú?ez,Haydé Azeneth Vergara-Casta?eda Food Funct. 2022 13 4699

-

Mónica González,Venerando González Anal. Methods 2010 2 1842

-

N. Schulze-Kaysers,M. M. Feuereisen,A. Schieber RSC Adv. 2015 5 73301

-

Tim Kohlmann,Martin Goez Phys. Chem. Chem. Phys. 2022 24 5868

-

Olga Ot?owska,Marek ?lebioda,Miros?aw Wachowiak,Magdalena ?liwka-Kaszyńska Anal. Methods 2017 9 94

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Flavonoide Flavanole

- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Flavonoide Flavonoide Flavanole

- Natürliche Produkte und Extrakte Pflanzenextrakte pflanzenbasiert Crucianella maritima

- Lösungsmittel und organische Chemikalien Organische Verbindungen Aldehyd/Keton

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:90-19-7)7-O-Methyl Quercetin

Reinheit:99%/99%/99%

Menge:10mg/25mg/50mg

Preis ($):183.0/397.0/675.0

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:90-19-7)beta-Rhamnocitrin

Reinheit:≥98%

Menge:5mg/20mg/50mg

Preis ($):Untersuchung